3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” is an impurity of Donepezil , a medication for the treatment of Alzheimer’s disease . It has a molecular formula of C11H12O4 and a molecular weight of 208.21 .

Molecular Structure Analysis

The IUPAC name for this compound is 3-hydroxy-5,6-dimethoxy-2,3-dihydroinden-1-one . The InChI Key is HJPUXZKJTVQHCD-UHFFFAOYSA-N .Scientific Research Applications

Stability in Chemical Structures

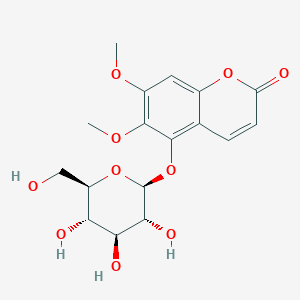

Research has shown that certain indenone derivatives, like 5,6-dimethoxy-1,3-diphenylinde-2-one, demonstrate remarkable stability compared to their non-methoxylated counterparts. This stability is critical in the field of organic chemistry, particularly for compounds that are prone to dimerization or other reactions at low temperatures. For instance, Bradshaw, Jones, and Nongrum (1991) observed that methoxyl substituents contribute to the stability of these compounds, a factor important in the design and synthesis of stable organic molecules (Bradshaw, Jones, & Nongrum, 1991).

Synthesis of Medicinal Compounds

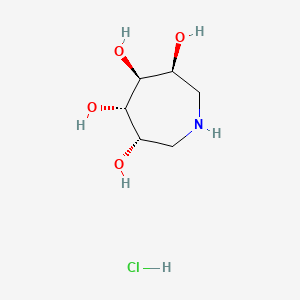

Compounds containing the 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one structure have been synthesized for potential medicinal applications. Kenchappa et al. (2017) synthesized derivatives for evaluation as antioxidant and antihyperglycemic agents. Their work illustrates the role of such structures in creating new pharmaceutical compounds with potential health benefits (Kenchappa et al., 2017).

Development of Anti-HIV Agents

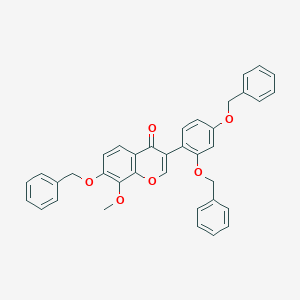

In the pursuit of novel anti-HIV medications, Ali et al. (2011) synthesized new analogues involving the 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one structure. Their work highlights the compound's relevance in developing new treatments for HIV, demonstrating its potential in medicinal chemistry (Ali et al., 2011).

Chemical Synthesis and Analysis

The synthesis and study of such compounds also contribute to a deeper understanding of chemical processes and properties. For example, Saberi, Mohammadizadeh, and Esmaeili (2015) presented a diastereoselective synthesis of N-containing heterocyclic compounds, showcasing the versatility of this indenone structure in complex chemical synthesis (Saberi, Mohammadizadeh, & Esmaeili, 2015).

Antimicrobial Applications

Patel et al. (2018) synthesized novel derivatives of 5,6-dimethoxy-1-indanone, demonstrating their potential as antimicrobial agents. This research underscores the importance of such compounds in developing new antimicrobial therapies (Patel, Bhatt, Bhatt, & Joshi, 2018).

Anti-Inflammatory Research

Sharma and Ray (2007) explored amide derivatives of the indenone structure for their anti-inflammatory properties, highlighting its relevance in the development of new anti-inflammatory drugs (Sharma & Ray, 2007).

Future Directions

properties

CAS RN |

148517-82-2 |

|---|---|

Product Name |

3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one |

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600738.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)